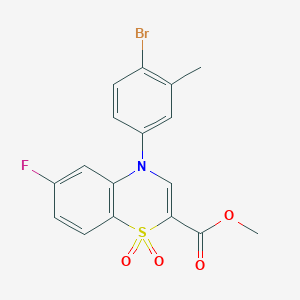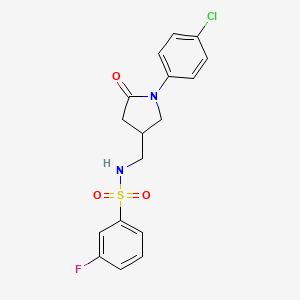
N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-fluorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a sulfonamide derivative, which is a functional group that is often found in various pharmaceutical agents, including antibiotics, diuretics, and anticonvulsants . The presence of the 4-chlorophenyl and pyrrolidinone groups could potentially contribute to its biological activity .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the electrophilic nature of the sulfonamide group and the nucleophilic nature of the amine group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the sulfonamide group might enhance its water solubility, while the presence of the aromatic rings might increase its lipophilicity .Applications De Recherche Scientifique
Asymmetric Synthesis Intermediate
The synthesis and characterization of N-[(1R)-1-(4-chlorophenyl)ethyl]-cyanamide yield a novel chiral cyanamide. This compound could serve as an advanced intermediate in asymmetric synthesis. Researchers can explore its use in creating enantiomerically pure compounds, which is crucial in drug development and other fine chemical synthesis processes .
Building Block for Nitrogen-Rich Molecules
Cyanamides, including N-[(1R)-1-(4-chlorophenyl)ethyl]-cyanamide, are valuable building blocks for nitrogen-rich molecules. They can be used to construct amidines, guanidines, and ureas. These functional groups appear in various biologically active compounds, making cyanamides essential in medicinal chemistry and materials science .
Biologically Active Molecules
The cyanamide moiety is present in several biologically active compounds. For instance:
- Insecticides : Thiacloprid and sulfoxaflor, both containing the cyanamide motif, are used as insecticides .
Organic Synthesis
N-[(1R)-1-(4-chlorophenyl)ethyl]-cyanamide can be employed in various synthetic organic chemistry reactions. Its preparation via electrophilic cyanation of amines (using cyanogen bromide as the electrophilic cyanide source) is a well-established method. Researchers can explore its use in designing new reactions or modifying existing ones .
Anti-Allergic Activities
While not directly studied for this compound, related derivatives (such as ®-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine) have been investigated for their in vivo anti-allergic activities. Researchers could explore the potential of N-[(1R)-1-(4-chlorophenyl)ethyl]-cyanamide in this context .
Antiviral Properties
Although not specifically tested for this compound, the presence of the cyanamide group suggests potential antiviral activity. Researchers could explore its effects against specific viruses or viral enzymes .
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-3-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O3S/c18-13-4-6-15(7-5-13)21-11-12(8-17(21)22)10-20-25(23,24)16-3-1-2-14(19)9-16/h1-7,9,12,20H,8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJNZLKZNUBORY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)CNS(=O)(=O)C3=CC=CC(=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-fluorobenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopropyl-2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2679655.png)
![N-cyclopentyl-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2679658.png)
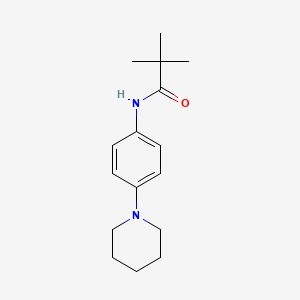
![Methyl (2S)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate](/img/structure/B2679660.png)
![2-amino-4-(3-bromo-4-methoxyphenyl)-7-methyl-5-oxo-6-phenethyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2679661.png)
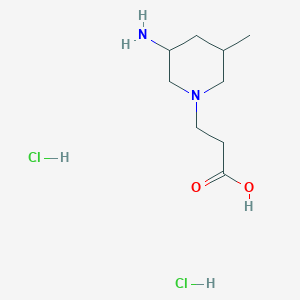

![1-[(4-Chlorophenyl)methyl]-6-ethoxy-3-(4-ethoxyphenyl)sulfonylquinolin-4-one](/img/structure/B2679668.png)
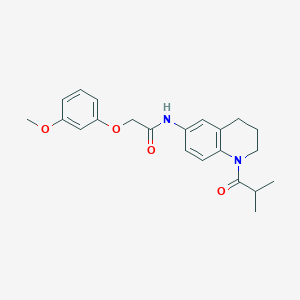
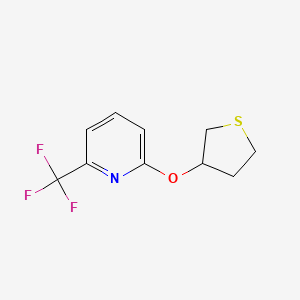
![1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone](/img/structure/B2679673.png)
![2-({[(4-fluorobenzoyl)amino]carbothioyl}amino)-N,3,3-trimethylbutanamide](/img/structure/B2679674.png)
![2,6-difluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2679675.png)
